O=C(CCSSc1ccccn1)NCCCCNC(=O)CCSSc2ccccn2 .
1,4-Bis[3-(2-pyridyldithio)propionamido]butane is a synthetic organic compound with the molecular formula and a molecular weight of approximately 482.71 g/mol. This compound is characterized by its unique structure, which consists of a central butane chain flanked by two identical functional groups, each containing a propionamide moiety linked to a pyridyldithio unit. The pyridyldithio unit features a pyridine ring with two sulfur atoms attached, suggesting potential for chelation with metal ions and applications in coordination chemistry.
The origins of 1,4-Bis[3-(2-pyridyldithio)propionamido]butane are not extensively documented in the literature, but it is recognized as a useful reagent in various chemical syntheses, particularly for creating novel bis(pyridine-2(1H)-thiones) derivatives. These derivatives are valuable in multiple chemical processes due to their reactivity and ability to form stable complexes.
The structure of 1,4-Bis[3-(2-pyridyldithio)propionamido]butane can be represented as follows:
1,4-Bis[3-(2-pyridyldithio)propionamido]butane is primarily used as a cross-linking agent in protein chemistry. Its ability to react with thiol groups makes it suitable for forming disulfide bonds between cysteine residues in proteins.
The mechanism of action for 1,4-Bis[3-(2-pyridyldithio)propionamido]butane involves its interaction with thiol groups on proteins. Upon exposure to proteins containing cysteine residues, the compound forms stable disulfide bonds through the following process:
1,4-Bis[3-(2-pyridyldithio)propionamido]butane finds applications primarily in scientific research:
The compound is systematically named 1,4-Bis[3-(2-pyridyldithio)propionamido]butane, reflecting its butane backbone symmetrically functionalized with pyridyldithio-propionamide groups. Its nomenclature adheres to IUPAC rules, specifying the 1,4-substitution pattern on the butane chain and the disulfide-linked pyridine rings. The compound is commercially recognized by several synonyms, including DPDPB (abbreviated form), 1,16-Di(2-pyridyl)-1,2,15,16-tetrathia-6,11-diazahexadecane-5,12-dione, and N,N′-Tetramethylenebis[3-(2-pyridyldithio)propionamide]. These alternatives emphasize its heterocyclic components, disulfide bonds, and amide linkages, which are critical for its biochemical function [1] [5].
Table 1: Synonyms of 1,4-Bis[3-(2-pyridyldithio)propionamido]butane
| Synonym | Source |
|---|---|
| DPDPB | Sigma-Aldrich |
| 1,16-Di(2-pyridyl)-1,2,15,16-tetrathia-6,11-diazahexadecane-5,12-dione | Cephamls |
| N,N′-Tetramethylenebis[3-(2-pyridyldithio)propionamide] | Smolecule |
The molecular formula C₂₀H₂₆N₄O₂S₄ confirms the compound's composition: 20 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 4 sulfur atoms. This architecture supports its role as a homobifunctional crosslinker. The molecular weight is 482.7 g/mol, as consistently reported across suppliers and databases [2] [5] . The mass arises from the symmetrical integration of two 3-(2-pyridyldithio)propionamide moieties connected via a butane-1,4-diamine spacer. Purity specifications exceed >85% (HPLC) in commercial batches, with some suppliers offering grades up to ≥95% [1] .
Table 2: Molecular Identity Specifications
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₆N₄O₂S₄ |
| Molecular Weight | 482.7 g/mol |
| Purity (Commercial) | ≥85%–95% (HPLC) |
| CAS Number | 141647-62-3 |
The SMILES string O=C(CCSSc1ccccn1)NCCCCNC(=O)CCSSc2ccccn2 encodes the connectivity: terminal amide carbonyl groups (O=C), disulfide bonds (SS), pyridine rings (c1ccccn1), and the butyl spacer (NCCCCN). This representation highlights the molecule's symmetry and key reactive sites [2] [5].
The InChI identifier 1S/C20H26N4O2S4/c25-17(9-15-27-29-19-7-1-3-13-23-19)21-11-5-6-12-22-18(26)10-16-28-30-20-8-2-4-14-24-20/h1-4,7-8,13-14H,5-6,9-12,15-16H2,(H,21,25)(H,22,26) details atomic layers (composition), hydrogen positions, and stereochemical features. The InChI Key JMUAKWNHKQBPGJ-UHFFFAOYSA-N serves as a unique, hash-derived identifier for database searches, ensuring precise chemical tracking [1] [5].
While crystallographic data (e.g., X-ray diffraction) is not explicitly provided in the sources, the compound's extended spacer arm length of 19.9 Å is confirmed via molecular modeling. This dimension arises from the butane chain and propionamide linkages, enabling specific distance-dependent crosslinking between cysteine residues in proteins [4] [6].
Spectroscopic characterization employs:
Table 3: Key Spectroscopic Signatures
| Technique | Functional Group | Signature |
|---|---|---|
| FT-IR | Amide C=O | 1650–1690 cm⁻¹ |
| Disulfide (S–S) | ~500 cm⁻¹ | |
| ¹H-NMR | Butyl CH₂ | δ 1.4–2.7 ppm |
| Pyridine protons | δ 7.1–8.5 ppm |
The combined structural data underpins the compound’s role as a cleavable crosslinker, where disulfide bonds facilitate reduction-controlled dissociation in biochemical studies [1] [5].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2